![molecular formula C9H16F3N B1492570 1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine CAS No. 2092544-46-0](/img/structure/B1492570.png)
1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine
Overview
Description
1-(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine, otherwise known as DMTMC, is a synthetic organic compound that has been used for various scientific research applications. DMTMC is a highly versatile compound that has been used in a variety of laboratory experiments, as well as in the synthesis of other compounds.
Scientific Research Applications
DMTMC has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as amines, alcohols, and aldehydes. It has also been used in the synthesis of polymers and other materials. Additionally, DMTMC has been used in the study of enzyme kinetics and protein structure.
Mechanism of Action
The mechanism of action of DMTMC is not fully understood. However, it is believed that DMTMC interacts with certain enzymes, such as cytochrome P450 enzymes, to inhibit their activity. This inhibition of enzyme activity can result in changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTMC are not fully understood. However, it is believed that DMTMC can interact with certain enzymes to inhibit their activity, resulting in changes in the biochemical and physiological effects of the compound. Additionally, DMTMC has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using DMTMC in laboratory experiments include its low cost and availability, its versatility, and its stability. Additionally, DMTMC is relatively easy to synthesize and can be used in a variety of applications. The main limitation of using DMTMC in laboratory experiments is that its mechanism of action is not fully understood, and therefore, its effects on biochemical and physiological processes are not fully understood.
Future Directions
The potential future directions for DMTMC include further research into its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research into the synthesis of DMTMC, as well as other compounds that contain DMTMC, could be beneficial. Additionally, further research into the potential applications of DMTMC could be beneficial, such as the development of new drugs or therapeutic compounds. Finally, further research into the potential toxicity of DMTMC could be beneficial, as well as research into the potential environmental impacts of using DMTMC.
properties
IUPAC Name |
1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-7(2)4-8(5-7,6-13-3)9(10,11)12/h13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPNKQFZLVGJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CNC)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.